6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Overview

Description

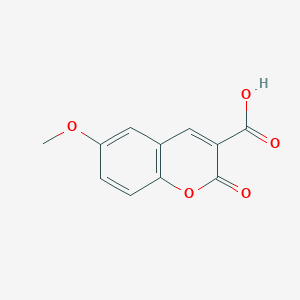

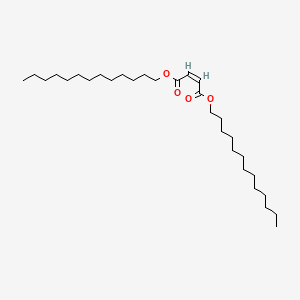

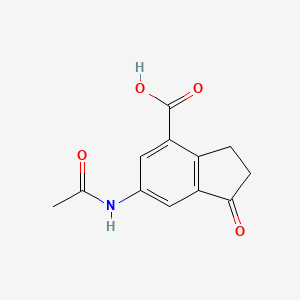

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the linear formula C11H8O5 . It has a molecular weight of 220.18 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is represented by the linear formula C11H8O5 . The InChI code for this compound is 1S/C11H8O5/c1-15-7-2-3-9-6 (4-7)5-8 (10 (12)13)11 (14)16-9/h2-5H,1H3, (H,12,13) .Physical And Chemical Properties Analysis

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 220.18 .Scientific Research Applications

Anticancer Activity

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is part of the chromene family, which has been identified for its potential anticancer properties. Chromenes can interfere with various cellular pathways that are crucial for cancer cell proliferation and survival. For instance, they may inhibit kinase activity or disrupt DNA replication, leading to apoptosis in cancer cells .

Antimicrobial Properties

This compound also exhibits antimicrobial activity, making it a candidate for the development of new antibiotics. It can act against a range of bacteria by disrupting their cell wall synthesis or interfering with essential enzymes .

Anticonvulsant Effects

Chromenes have shown promise as anticonvulsants. They modulate neurotransmitter release or receptor activity in the brain, which can help in stabilizing neuronal firing and preventing seizures .

Antidiabetic Potential

The chromene scaffold has been associated with antidiabetic effects. It may enhance insulin sensitivity or stimulate pancreatic beta-cells to produce more insulin, thus helping in the management of blood glucose levels .

Antituberculosis Activity

Tuberculosis remains a major global health challenge, and chromenes like 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid have been explored for their potential to inhibit Mycobacterium tuberculosis. They could target bacterial enzymes or metabolic pathways unique to the pathogen .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, such as monoamine oxidase (MAO) and lipoxygenase (LOX). Inhibition of these enzymes can have therapeutic implications for diseases like depression and inflammatory conditions .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid are currently unknown. This compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It is known that derivatives of 2h-chromene have been synthesized and shown to exhibit significant antimicrobial activity. These compounds are tested against various classes of bacteria and fungi, indicating their potential as therapeutic agents.

Biochemical Pathways

It was found that in acidic anhydrous media, 2- (N -substituted imino)chromenes reacted intra molecularly to produce expected derivatives . This suggests that the compound may interact with certain biochemical pathways under specific conditions .

Result of Action

As mentioned earlier, derivatives of 2H-chromene have shown significant antimicrobial activity, suggesting that this compound may have similar effects.

properties

IUPAC Name |

6-methoxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c1-15-7-2-3-9-6(4-7)5-8(10(12)13)11(14)16-9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQQAIQZABTSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351856 | |

| Record name | 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |

CAS RN |

35924-44-8 | |

| Record name | 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Ethyl(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1615417.png)

![N-(8-Aza-bicyclo[3.2.1]oct-3-yl)-acetamide](/img/structure/B1615422.png)

![3-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1615428.png)